molecular formula C15H23NO3S B256390 N-cyclohexyl-3-ethyl-4-methoxybenzenesulfonamide

N-cyclohexyl-3-ethyl-4-methoxybenzenesulfonamide

Número de catálogo B256390
Peso molecular: 297.4 g/mol
Clave InChI: DLFFQRINJBQMCI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-cyclohexyl-3-ethyl-4-methoxybenzenesulfonamide, also known as NS-398, is a selective inhibitor of cyclooxygenase-2 (COX-2). COX-2 is an enzyme that plays a key role in the production of prostaglandins, which are important mediators of inflammation and pain. NS-398 has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and cardiovascular disease.

Mecanismo De Acción

N-cyclohexyl-3-ethyl-4-methoxybenzenesulfonamide selectively inhibits COX-2, which is responsible for the production of prostaglandins in response to inflammation and injury. By inhibiting COX-2, N-cyclohexyl-3-ethyl-4-methoxybenzenesulfonamide reduces the production of prostaglandins, which in turn reduces inflammation and pain.
Biochemical and Physiological Effects
N-cyclohexyl-3-ethyl-4-methoxybenzenesulfonamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer effects, N-cyclohexyl-3-ethyl-4-methoxybenzenesulfonamide has been shown to reduce oxidative stress, inhibit angiogenesis, and modulate the immune response.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of N-cyclohexyl-3-ethyl-4-methoxybenzenesulfonamide is its selectivity for COX-2, which reduces the risk of side effects associated with non-selective COX inhibitors. Another advantage is its ability to enhance the effectiveness of chemotherapy drugs and radiation therapy in cancer treatment.
One limitation of N-cyclohexyl-3-ethyl-4-methoxybenzenesulfonamide is its limited bioavailability, which can make it difficult to achieve therapeutic concentrations in vivo. Another limitation is its potential for off-target effects, which can interfere with other biological processes.

Direcciones Futuras

There are a number of future directions for research on N-cyclohexyl-3-ethyl-4-methoxybenzenesulfonamide. One area of interest is the development of more potent and selective COX-2 inhibitors. Another area of interest is the identification of biomarkers that can predict response to N-cyclohexyl-3-ethyl-4-methoxybenzenesulfonamide in cancer patients. Additionally, there is interest in exploring the potential of N-cyclohexyl-3-ethyl-4-methoxybenzenesulfonamide in combination with other drugs for the treatment of cancer and other diseases.

Métodos De Síntesis

N-cyclohexyl-3-ethyl-4-methoxybenzenesulfonamide can be synthesized through a multistep process that involves the reaction of 3-ethyl-4-methoxybenzenesulfonyl chloride with cyclohexylamine, followed by the addition of a methyl group to the benzene ring using a Friedel-Crafts reaction. The final step involves the conversion of the sulfonyl group to a sulfonamide using ammonia.

Aplicaciones Científicas De Investigación

N-cyclohexyl-3-ethyl-4-methoxybenzenesulfonamide has been extensively studied for its potential use in the treatment of cancer, inflammation, and cardiovascular disease. In cancer research, N-cyclohexyl-3-ethyl-4-methoxybenzenesulfonamide has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer. N-cyclohexyl-3-ethyl-4-methoxybenzenesulfonamide has also been shown to enhance the effectiveness of chemotherapy drugs and radiation therapy.
In inflammation research, N-cyclohexyl-3-ethyl-4-methoxybenzenesulfonamide has been shown to reduce inflammation in animal models of arthritis, colitis, and asthma. N-cyclohexyl-3-ethyl-4-methoxybenzenesulfonamide has also been shown to reduce the production of pro-inflammatory cytokines and chemokines.
In cardiovascular research, N-cyclohexyl-3-ethyl-4-methoxybenzenesulfonamide has been shown to reduce the formation of atherosclerotic plaques in animal models of atherosclerosis. N-cyclohexyl-3-ethyl-4-methoxybenzenesulfonamide has also been shown to reduce blood pressure and improve endothelial function.

Propiedades

Nombre del producto

N-cyclohexyl-3-ethyl-4-methoxybenzenesulfonamide

Fórmula molecular

C15H23NO3S

Peso molecular

297.4 g/mol

Nombre IUPAC

N-cyclohexyl-3-ethyl-4-methoxybenzenesulfonamide

InChI

InChI=1S/C15H23NO3S/c1-3-12-11-14(9-10-15(12)19-2)20(17,18)16-13-7-5-4-6-8-13/h9-11,13,16H,3-8H2,1-2H3

Clave InChI

DLFFQRINJBQMCI-UHFFFAOYSA-N

SMILES

CCC1=C(C=CC(=C1)S(=O)(=O)NC2CCCCC2)OC

SMILES canónico

CCC1=C(C=CC(=C1)S(=O)(=O)NC2CCCCC2)OC

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.